molecular formula C18H21ClN2OS B2814424 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 1234902-73-8

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2814424
CAS RN: 1234902-73-8
M. Wt: 348.89
InChI Key: UHLZXAGCLFEQPW-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide, also known as TCB-2, is a synthetic compound that belongs to the family of benzamides. TCB-2 is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the effects of the neurotransmitter serotonin in the brain. TCB-2 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

Research into benzamide derivatives, including those with piperidin-4-ylmethyl groups, has shown potential in developing treatments for gastrointestinal disorders. A study highlighted the synthesis and evaluation of benzamide derivatives as serotonin 4 (5-HT(4)) receptor agonists. These compounds were tested for their ability to contract the isolated guinea-pig ascending colon, indicating their potential application in enhancing gastrointestinal motility (Sonda et al., 2003).

Bioactive Metal Complexes

Another study focused on the synthesis, characterization, and bioactivity of novel benzamides and their copper and cobalt complexes. The metal complexes showed significant in vitro antibacterial activity against a range of bacterial strains, suggesting their application in antimicrobial treatments (Khatiwora et al., 2013).

Prokinetic Agents for Gastrointestinal Tract

Further research on benzamide derivatives as selective serotonin 4 receptor agonists highlighted compounds that could serve as novel prokinetic agents. These agents are designed to enhance gastric emptying and defecation, offering potential therapeutic strategies for upper and lower gastrointestinal tract disorders (Sonda et al., 2004).

Antineoplastic Tyrosine Kinase Inhibitors

A study on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, revealed its metabolism in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds is crucial for optimizing their efficacy and safety profiles in cancer treatment (Gong et al., 2010).

CCR5 Antagonists

Synthesis and pharmacological properties of benzamide derivatives have also been explored in the context of CCR5 antagonists. These compounds could potentially be used in the treatment of diseases where the CCR5 receptor plays a critical role, such as HIV (De-ju, 2014).

properties

IUPAC Name

2-chloro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c19-17-4-2-1-3-16(17)18(22)20-11-14-5-8-21(9-6-14)12-15-7-10-23-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLZXAGCLFEQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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